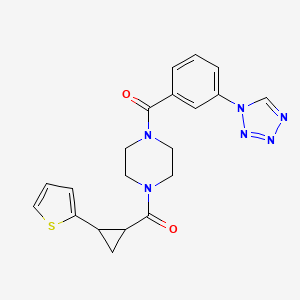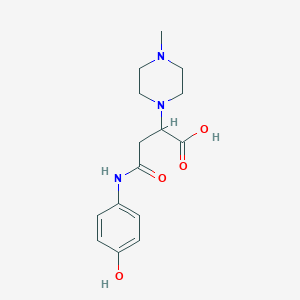![molecular formula C12H15F2NO B2874404 N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide CAS No. 2327225-15-8](/img/structure/B2874404.png)
N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of amides and has a molecular formula of C14H17F2NO.
Mécanisme D'action
DFP-10825 acts as a positive allosteric modulator of the mGluR5 receptor, which enhances the receptor's response to glutamate. This results in increased signaling through the receptor, leading to the activation of downstream signaling pathways that are involved in various physiological processes such as synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including the enhancement of synaptic plasticity, improvement of cognitive function, and reduction of neuroinflammation. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of the receptor's activity. However, the compound's limited solubility in aqueous solutions may pose a challenge in some experimental settings.
Orientations Futures
DFP-10825 has the potential to be developed into a therapeutic agent for the treatment of various neurological disorders. Future research could focus on further elucidating the compound's mechanism of action and exploring its potential applications in the treatment of other diseases. Additionally, the development of more potent and selective mGluR5 modulators could lead to the discovery of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a multi-step process that starts with the reaction of 2,6-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine to form the intermediate compound, N-(2,6-difluorobenzyl)-2,2-dimethylpropan-1-amine. This intermediate compound is then reacted with acetic anhydride to form N-(2,6-difluorobenzyl)-2,2-dimethylpropanamide, which is further converted to DFP-10825 by reacting with sodium hydride.
Applications De Recherche Scientifique
DFP-10825 has been found to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound acts as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various physiological processes such as learning, memory, and synaptic plasticity.
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-12(2,3)11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSNGPAZVSGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2874326.png)



![(2S,3S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid](/img/structure/B2874332.png)


![N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2874335.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)

![3-isopentyl-5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2874342.png)
